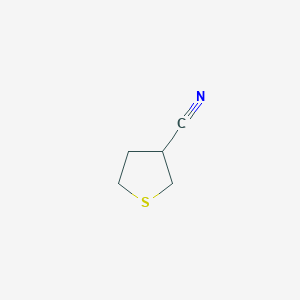![molecular formula C21H23ClN2O4S B2620055 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-38-1](/img/structure/B2620055.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide, commonly known as CMTB, is a synthetic compound that has gained significant attention in scientific research. CMTB belongs to the benzamide family and is an important molecule in medicinal chemistry due to its potential therapeutic applications. In
作用机制
The mechanism of action of CMTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. CMTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria that make them resistant to antibiotics.
Biochemical and Physiological Effects:
CMTB has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain enzymes and proteins that are involved in cancer cell growth and proliferation. CMTB has also been found to inhibit the formation of biofilms by bacteria, which makes them more susceptible to antibiotics. CMTB has been shown to be relatively non-toxic to normal cells, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using CMTB in lab experiments is its broad spectrum of activity against various cancer cell lines and bacterial strains. It has also been found to be relatively non-toxic to normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using CMTB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on CMTB. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential therapeutic applications in other diseases, such as fungal infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis and formulation of CMTB for in vivo administration.
Conclusion:
In conclusion, CMTB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. CMTB has been shown to induce apoptosis in cancer cells and inhibit the formation of biofilms by bacteria. Its relatively non-toxic nature makes it a potentially safe and effective therapeutic agent. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in other diseases.
合成方法
CMTB can be synthesized by reacting 6-chloro-4-methylbenzo[d]thiazole-2-carbonyl chloride with 3,4,5-triethoxyaniline in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
CMTB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. CMTB has been found to be effective against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the growth of Candida albicans and Staphylococcus aureus.
属性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-26-15-9-13(10-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)8-14(22)11-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJXTOYBYVZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

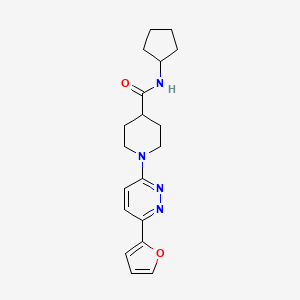
![4-(4-hydroxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2619975.png)

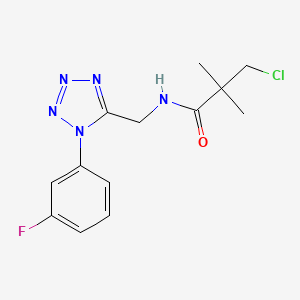
![N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide](/img/structure/B2619980.png)
![N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2619981.png)
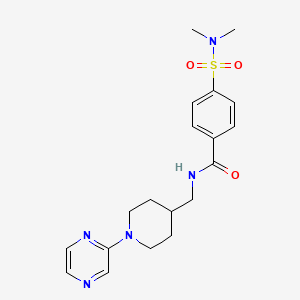
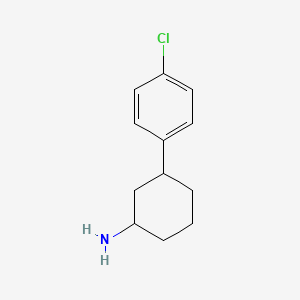

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619986.png)
![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2619987.png)

![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)
